molecular formula C17H15N3O2S B5712807 N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide

N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide

Cat. No.: B5712807
M. Wt: 325.4 g/mol
InChI Key: SWWQICITDXLZOV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide typically involves the reaction of 3-acetylphenylamine with 2-mercaptobenzimidazole in the presence of an appropriate acylating agent. The reaction conditions may include:

  • Solvent: Common solvents used in such reactions include ethanol, methanol, or dimethyl sulfoxide (DMSO).
  • Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a wide range of biological activities.

    2-Mercaptobenzimidazole: Known for its antioxidant and anticorrosive properties.

    3-Acetylphenylamine: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide is unique due to the combination of the benzimidazole and acetylphenyl moieties, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with enhanced activity and selectivity.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11(21)12-5-4-6-13(9-12)18-16(22)10-23-17-19-14-7-2-3-8-15(14)20-17/h2-9H,10H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWQICITDXLZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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